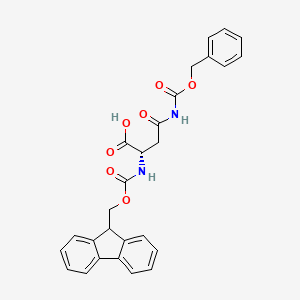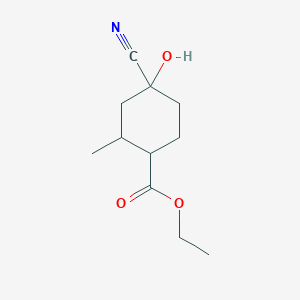
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a carboxylate ester
Preparation Methods
The synthesis of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the cyano and hydroxy groups. The esterification process is then carried out to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate include:
- Methyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-ethylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxamide These compounds share similar structural features but differ in the substituents attached to the cyclohexane ring. The unique combination of functional groups in Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
62617-93-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3 |
InChI Key |
PKEXWSMSBSKMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


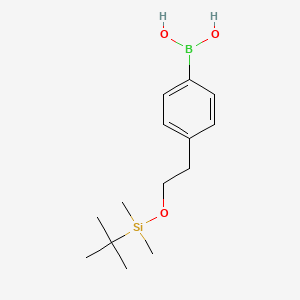
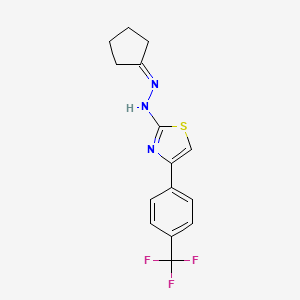
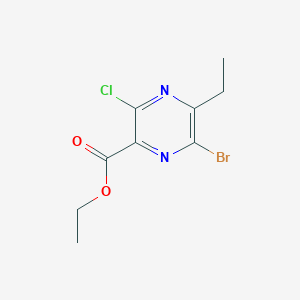
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
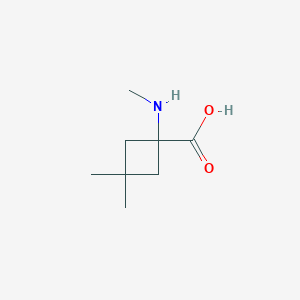
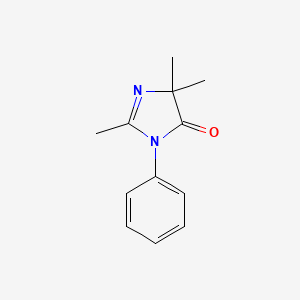
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
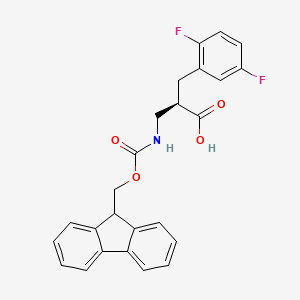
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)




